(4-tert-Butyl-2-iodo-phenyl)-methyl-amine
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Overview
Description
(4-tert-Butyl-2-iodo-phenyl)-methyl-amine is an organic compound characterized by the presence of a tert-butyl group, an iodine atom, and a methylamine group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butyl-2-iodo-phenyl)-methyl-amine typically involves the following steps:
tert-Butylation: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butyl-2-iodo-phenyl)-methyl-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming (4-tert-Butyl-phenyl)-methyl-amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or organometallic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium azide or Grignard reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can produce a variety of substituted phenylamines.
Scientific Research Applications
Chemistry
In chemistry, (4-tert-Butyl-2-iodo-phenyl)-methyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (4-tert-Butyl-2-iodo-phenyl)-methyl-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and tert-butyl group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(4-tert-Butyl-phenyl)-methyl-amine: Lacks the iodine atom, which may result in different reactivity and biological activity.
(4-Iodo-phenyl)-methyl-amine: Lacks the tert-butyl group, affecting its steric properties and reactivity.
(4-tert-Butyl-2-chloro-phenyl)-methyl-amine: Similar structure but with a chlorine atom instead of iodine, leading to different chemical behavior.
Uniqueness
(4-tert-Butyl-2-iodo-phenyl)-methyl-amine is unique due to the combination of the tert-butyl group and iodine atom on the phenyl ring
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H16IN |
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Molecular Weight |
289.16 g/mol |
IUPAC Name |
4-tert-butyl-2-iodo-N-methylaniline |
InChI |
InChI=1S/C11H16IN/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7,13H,1-4H3 |
InChI Key |
NZQCSXZOLJKKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC)I |
Origin of Product |
United States |
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